5-chloro-3-phenyl-1-benzofuran-2(3H)-one
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Overview
Description
5-chloro-3-phenyl-1-benzofuran-2(3H)-one: is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring system substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One common method for synthesizing 5-chloro-3-phenyl-1-benzofuran-2(3H)-one involves the Fries rearrangement of p-chlorophenyl benzoate using aluminum chloride as a catalyst.
Refluxing in Chlorobenzene: Another method involves refluxing p-chlorophenyl benzoate in chlorobenzene for several hours, although this method generally results in lower yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology and Medicine: Research has explored the potential of benzofuran derivatives, including this compound, as antimicrobial, anti-inflammatory, and anticancer agents. These compounds are studied for their ability to interact with biological targets and pathways.
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals. The unique structural features of this compound make it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-chloro-2-hydroxybenzophenone: A related compound with a hydroxyl group at the 2-position instead of a benzofuran ring.
5-chloro-3-phenyl-2-benzofurancarboxylic acid: A benzofuran derivative with a carboxylic acid group at the 2-position.
Uniqueness: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-3-phenyl-3H-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMLLCCRVLWNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386925 |
Source
|
Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27904-66-1 |
Source
|
Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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